molecular formula C35H70N2O2 B14232613 N~1~,N~1~,N~3~,N~3~-Tetraoctylpropanediamide CAS No. 419568-17-5

N~1~,N~1~,N~3~,N~3~-Tetraoctylpropanediamide

Cat. No.: B14232613
CAS No.: 419568-17-5
M. Wt: 550.9 g/mol
InChI Key: GAJFDARXKQIKEX-UHFFFAOYSA-N
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Description

N~1~,N~1~,N~3~,N~3~-Tetraoctylpropanediamide is an organic compound characterized by the presence of two amide groups attached to a propane backbone, with each amide group further substituted with octyl chains

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N~1~,N~3~,N~3~-Tetraoctylpropanediamide typically involves the reaction of a diamine with octyl-substituted acyl chlorides. One common method is the reaction of 1,3-diaminopropane with octanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

1,3-diaminopropane+2octanoyl chlorideN 1 ,N 1 ,N 3 ,N 3 -Tetraoctylpropanediamide+2HCl\text{1,3-diaminopropane} + 2 \text{octanoyl chloride} \rightarrow \text{N~1~,N~1~,N~3~,N~3~-Tetraoctylpropanediamide} + 2 \text{HCl} 1,3-diaminopropane+2octanoyl chloride→N 1 ,N 1 ,N 3 ,N 3 -Tetraoctylpropanediamide+2HCl

Industrial Production Methods

Industrial production of N1,N~1~,N~3~,N~3~-Tetraoctylpropanediamide may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N~1~,N~1~,N~3~,N~3~-Tetraoctylpropanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the amide groups to amines.

    Substitution: The octyl chains can be substituted with other alkyl or functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or borane (BH~3~) can be used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or Grignard reagents.

Major Products

    Oxidation: Formation of octanoic acid and other carboxylic acids.

    Reduction: Formation of N1,N~1~,N~3~,N~3~-Tetraoctylpropanediamine.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

N~1~,N~1~,N~3~,N~3~-Tetraoctylpropanediamide has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a drug delivery agent due to its ability to form stable complexes with various drugs.

    Medicine: Explored for its potential therapeutic applications, including as an antimicrobial agent.

    Industry: Utilized in the production of specialty chemicals and materials, including surfactants and lubricants.

Mechanism of Action

The mechanism of action of N1,N~1~,N~3~,N~3~-Tetraoctylpropanediamide involves its interaction with molecular targets through hydrogen bonding and hydrophobic interactions. The octyl chains provide hydrophobicity, allowing the compound to interact with lipid membranes and hydrophobic pockets in proteins. The amide groups can form hydrogen bonds with various functional groups, facilitating binding to specific molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • N~1~,N~1~,N~3~,N~3~-Tetramethylpropanediamide
  • N~1~,N~1~,N~3~,N~3~-Tetraethylpropanediamide
  • N~1~,N~1~,N~3~,N~3~-Tetrahexylpropanediamide

Uniqueness

N~1~,N~1~,N~3~,N~3~-Tetraoctylpropanediamide is unique due to its longer octyl chains, which confer greater hydrophobicity compared to its shorter-chain analogs. This increased hydrophobicity can enhance its interactions with lipid membranes and hydrophobic protein pockets, making it potentially more effective in applications requiring strong hydrophobic interactions.

Properties

CAS No.

419568-17-5

Molecular Formula

C35H70N2O2

Molecular Weight

550.9 g/mol

IUPAC Name

N,N,N',N'-tetraoctylpropanediamide

InChI

InChI=1S/C35H70N2O2/c1-5-9-13-17-21-25-29-36(30-26-22-18-14-10-6-2)34(38)33-35(39)37(31-27-23-19-15-11-7-3)32-28-24-20-16-12-8-4/h5-33H2,1-4H3

InChI Key

GAJFDARXKQIKEX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCN(CCCCCCCC)C(=O)CC(=O)N(CCCCCCCC)CCCCCCCC

Origin of Product

United States

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